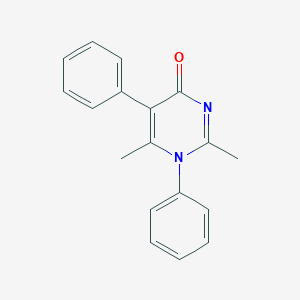![molecular formula C15H14FN3 B377176 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B377176.png)
4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is an organic compound that features a fluorinated phenyl group and a benzoimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline typically involves the following steps:
Formation of the Benzoimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The benzoimidazole core can be methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction where the benzoimidazole derivative reacts with 4-fluorobenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole moiety.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products
Oxidation: Products may include benzoquinones or other oxidized derivatives.
Reduction: Amines or hydroxylamines can be formed.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the benzoimidazole moiety can participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorophenylhydrazine
- 4-Fluorophenylacetylene
Uniqueness
What sets 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline apart from similar compounds is its combined structural features, which offer a unique balance of hydrophobic and hydrophilic interactions. This makes it particularly versatile in binding to a wide range of molecular targets.
Propriétés
Formule moléculaire |
C15H14FN3 |
|---|---|
Poids moléculaire |
255.29g/mol |
Nom IUPAC |
4-fluoro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C15H14FN3/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(16)7-9-12/h2-9,17H,10H2,1H3 |
Clé InChI |
MWMHJOBJEKQQIB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)F |
SMILES canonique |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)F |
Solubilité |
38.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N,N',N'-tetraethyl-P-[3-(4-methoxybenzylidene)-2-(4-morpholinyl)-1-cyclopenten-1-yl]phosphonothioic diamide](/img/structure/B377104.png)
![4-{[2-(1-methyl-4(1H)-quinolinylidene)ethylidene]amino}benzoic acid](/img/structure/B377106.png)
![5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B377107.png)
![Ethyl 2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethylcarbamate](/img/structure/B377109.png)
![3-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylanilino)ethyl]butanamide](/img/structure/B377110.png)





